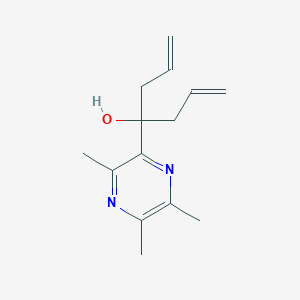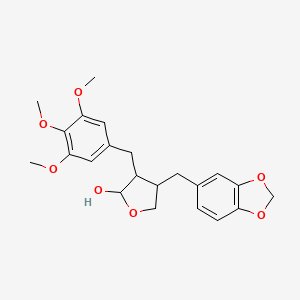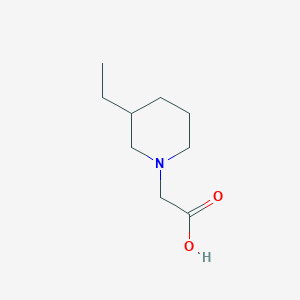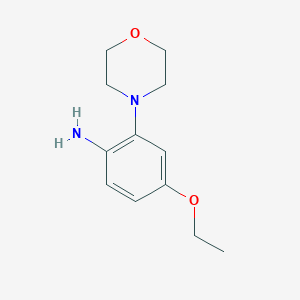
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol is a chemical compound with the molecular formula C14H20N2O. It is known for its unique structure, which includes a pyrazine ring substituted with methyl and propenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method includes the alkylation of 3,5,6-trimethylpyrazine with allyl bromide under basic conditions to introduce the propenyl groups. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazine derivatives.
Substitution: The propenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated or nucleophile-substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,6-Trimethylpyrazine: Lacks the propenyl groups, making it less reactive in certain chemical reactions.
2,3,5-Trimethylpyrazine: Differs in the position of methyl groups, affecting its chemical and biological properties.
3,5-Dimethyl-2-pyrazinemethanol: Lacks one methyl group and the propenyl groups, resulting in different reactivity and applications.
Uniqueness
3,5,6-Trimethyl-alpha,alpha-di-2-propen-1-yl-2-pyrazinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
4-(3,5,6-trimethylpyrazin-2-yl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C14H20N2O/c1-6-8-14(17,9-7-2)13-12(5)15-10(3)11(4)16-13/h6-7,17H,1-2,8-9H2,3-5H3 |
InChI-Schlüssel |
VXMDUDYXIWVGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)C(CC=C)(CC=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12091558.png)

![copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate](/img/structure/B12091571.png)

![Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12091581.png)


![5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12091596.png)



![3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12091648.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)
